4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline
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Overview
Description
(E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE is a chemical compound characterized by the presence of both nitro and chloro substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE typically involves the condensation reaction between 4-chloro-3-nitroaniline and 4-chlorobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
(E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s binding affinity and specificity. The imine bond can also undergo hydrolysis under physiological conditions, releasing the corresponding amine and aldehyde.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-FLUOROPHENYL)METHANIMINE
- (E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-BROMOPHENYL)METHANIMINE
Uniqueness
(E)-N-(4-CHLORO-3-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE is unique due to the presence of both chloro and nitro groups on its phenyl rings, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8Cl2N2O2 |
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Molecular Weight |
295.12 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H |
InChI Key |
WLPATGAQQKTFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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